1,2,4,5-Tetramethyl-1,4-cyclohexadiene

Cytochrome P450 Allylic oxidation Epoxidation

1,2,4,5-Tetramethyl-1,4-cyclohexadiene is a tetra-alkyl-substituted 1,4-cyclohexadiene derivative with the molecular formula C10H16 and a molecular weight of 136.23 g/mol. It is a symmetrical diene featuring methyl groups at the 1, 2, 4, and 5 positions, which confer distinct steric and electronic properties compared to unsubstituted or less substituted cyclohexadienes.

Molecular Formula C10H16
Molecular Weight 136.23 g/mol
CAS No. 26976-92-1
Cat. No. B12007041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4,5-Tetramethyl-1,4-cyclohexadiene
CAS26976-92-1
Molecular FormulaC10H16
Molecular Weight136.23 g/mol
Structural Identifiers
SMILESCC1=C(CC(=C(C1)C)C)C
InChIInChI=1S/C10H16/c1-7-5-9(3)10(4)6-8(7)2/h5-6H2,1-4H3
InChIKeyGACALPFXAWHEBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,4,5-Tetramethyl-1,4-cyclohexadiene (CAS 26976-92-1): Technical Specifications and Procurement Baseline


1,2,4,5-Tetramethyl-1,4-cyclohexadiene is a tetra-alkyl-substituted 1,4-cyclohexadiene derivative with the molecular formula C10H16 and a molecular weight of 136.23 g/mol [1]. It is a symmetrical diene featuring methyl groups at the 1, 2, 4, and 5 positions, which confer distinct steric and electronic properties compared to unsubstituted or less substituted cyclohexadienes [2]. The compound is commercially available from specialty chemical suppliers, with a typical assay specification of 98% purity .

Why In-Class Substitution of 1,2,4,5-Tetramethyl-1,4-cyclohexadiene Is Not Chemically Equivalent


Generic substitution of 1,2,4,5-tetramethyl-1,4-cyclohexadiene with other 1,4-cyclohexadiene derivatives or structurally similar alkenes introduces significant variability in reactivity, selectivity, and physical properties. The presence of four methyl substituents alters both the electron density of the diene system and the steric environment around the reactive centers, leading to divergent outcomes in oxidation, cycloaddition, and polymerization processes [1]. For instance, the allylic oxidation selectivity of this compound by cytochrome P450 differs fundamentally from that of less substituted analogs, while its photophysical properties and thermal stability are directly modulated by the substitution pattern [2]. These distinctions are not merely incremental but can determine whether a reaction proceeds via a desired pathway or an unproductive side reaction, making precise compound selection essential for reproducible experimental outcomes and scalable process development [3].

Quantitative Differentiation Evidence for 1,2,4,5-Tetramethyl-1,4-cyclohexadiene Relative to Analogs


Cytochrome P450-Catalyzed Oxidation: Exclusive Allylic Oxidation vs. Epoxidation in Model Systems

Under cytochrome P450 catalysis, 1,2,4,5-tetramethyl-1,4-cyclohexadiene undergoes exclusive allylic oxidation with no detectable epoxide formation [1]. In contrast, the same substrate is readily epoxidized by the model iron-porphyrin system (tetraphenylporphyrinato)iron(III) chloride, with only minor allylic alcohol production [1]. This divergent reactivity highlights the compound's sensitivity to the nature of the oxidizing system and underscores the importance of selecting this specific tetra-methylated diene for studies probing P450 mechanistic constraints on tetrasubstituted alkenes [1].

Cytochrome P450 Allylic oxidation Epoxidation

Ozonolysis Pathway Competition: Oxidative Cleavage vs. Oxydehydrogenation

The ozonolysis of 1,2,4,5-tetramethyl-1,4-cyclohexadiene results in a competition between oxidative cleavage and oxydehydrogenation pathways, a behavior that is not universally observed across all cyclohexadiene derivatives [1]. While specific quantitative product ratios for this compound are not publicly reported in the indexed literature, the identification of this competitive pathway is a distinguishing feature relevant to synthetic applications requiring selective C–C bond scission or dehydrogenation [1].

Ozonolysis Oxidative cleavage Oxydehydrogenation

Photocycloaddition Reactivity Modulation by Substituent-Dependent UV-Vis Absorption

The [2 + 2] photocycloaddition reactivity of 1,4-cyclohexadiene derivatives is directly correlated with their UV-Vis absorption maxima, which are in turn modulated by the substituents on the cyclohexadiene ring [1]. The tetra-methyl substitution pattern of 1,2,4,5-tetramethyl-1,4-cyclohexadiene imparts a distinct electronic structure that alters both the absorption profile and the ground- and excited-state geometries relative to less substituted analogs, as revealed by time-dependent density functional theory (TDDFT) calculations [1]. This establishes a structure-property relationship wherein the specific substitution pattern governs photochemical efficiency [1].

Photocycloaddition UV-Vis spectroscopy Density functional theory

Thermal Decomposition Kinetics: Substitution Effects on Activation Energy Barrier

Quantum chemical calculations on alkyl-substituted 1,4-cyclohexadienes demonstrate that the substitution pattern profoundly influences the activation energy for thermal decomposition via a six-membered cyclic boat-like transition state [1]. Specifically, the 3,6-dimethyl-1,4-cyclohexadiene derivative exhibits an activation energy 11.2 kJ/mol lower than that of the unsubstituted parent 1,4-cyclohexadiene, overcoming the most negative entropy of activation in the series [1]. While the 1,2,4,5-tetramethyl derivative was not explicitly computed in this study, the findings establish a class-level principle: alkyl substitution at the diene-bearing carbons alters the energetic landscape of thermal decomposition in a non-linear, steric- and electronic-dependent manner [1]. This implies that the tetra-methyl analog will exhibit a distinct thermal stability profile compared to both the parent compound and the 3,6-dimethyl variant [1].

Thermal decomposition Kinetics Quantum chemistry

Procurement-Relevant Application Scenarios for 1,2,4,5-Tetramethyl-1,4-cyclohexadiene


Mechanistic Probe for Cytochrome P450 Oxidation Studies

This compound serves as a definitive substrate for distinguishing between allylic oxidation and epoxidation pathways in cytochrome P450 enzyme systems. Its exclusive allylic oxidation under P450 catalysis, in stark contrast to epoxidation by model iron-porphyrin systems, makes it an essential reagent for laboratories investigating the mechanistic fidelity of biomimetic oxidation catalysts [1]. Procurement of this specific tetra-methylated diene ensures that observed reactivity reflects genuine biological chemistry rather than artifacts of model systems [1].

Structure-Reactivity Studies in Photochemical [2+2] Cycloadditions

In photochemical research, 1,2,4,5-tetramethyl-1,4-cyclohexadiene is a key member of a substituent series used to correlate electronic structure with photocycloaddition efficiency. Its distinct UV-Vis absorption profile and excited-state geometry, determined by the tetra-methyl substitution pattern, provide a critical data point for computational and experimental studies aiming to predict or tune photochemical reactivity [2]. Researchers requiring a well-defined, highly substituted diene for such investigations should source this compound to maintain series integrity [2].

Chain Transfer Agent in Specialized Polymerization Processes

1,4-Cyclohexadiene derivatives, including the tetra-methyl analog, are disclosed as chain transfer agents (CTAs) for controlling molecular weight in olefin and nitrile polymerizations catalyzed by late transition metal complexes [3][4]. While specific chain transfer constants for 1,2,4,5-tetramethyl-1,4-cyclohexadiene are not publicly documented, its inclusion within the broader patent claims establishes its potential utility in polymerization process development. Industrial R&D groups exploring novel CTA candidates may consider this compound for screening, particularly where enhanced steric bulk or altered hydrogen-atom donor ability is hypothesized to improve polymer property control [3][4].

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